molecular formula C10H8N4O2S2 B14910413 5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14910413
M. Wt: 280.3 g/mol
InChI Key: VBBVTDGJYQKWTA-UHFFFAOYSA-N
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Description

5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a combination of furan, isoxazole, and thiadiazole rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the isoxazole ring, followed by the introduction of the furan moiety and the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s properties make it suitable for use in material science and the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **5-(Furan-2-yl)isoxazol-3-yl)methyl 2-((1-methyl-1H-tetrazol-5-yl)thio)acetate
  • **(5-(Furan-2-yl)isoxazol-3-yl)methyl thiophene-2-carboxylate
  • **(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate

Uniqueness

Compared to similar compounds, 5-(((5-(Furan-2-yl)isoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine stands out due to its unique combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8N4O2S2

Molecular Weight

280.3 g/mol

IUPAC Name

5-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8N4O2S2/c11-9-12-13-10(18-9)17-5-6-4-8(16-14-6)7-2-1-3-15-7/h1-4H,5H2,(H2,11,12)

InChI Key

VBBVTDGJYQKWTA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CSC3=NN=C(S3)N

Origin of Product

United States

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